molecular formula C18H19N3O2S2 B2568176 N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351634-22-4

N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2568176
CAS No.: 1351634-22-4
M. Wt: 373.49
InChI Key: VNYGZCOUPDOALQ-UHFFFAOYSA-N
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Description

N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) [https://pubmed.ncbi.nlm.nih.gov/25891334/]. This compound exhibits high selectivity for ROCK2 over ROCK1, making it a valuable chemical probe for dissecting the distinct physiological and pathological roles of these two isoforms. Its primary research application lies in the investigation of cellular processes regulated by the Rho/ROCK signaling pathway, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. Researchers utilize this inhibitor to explore mechanisms in cardiovascular biology, such as hypertension and vasospasm, as well as in fibrotic diseases, where ROCK2 signaling is implicated in the activation of profibrotic pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4508390/]. By specifically targeting ROCK2, this compound enables the study of its role in immune cell function and T-helper cell differentiation, providing insights into autoimmune and inflammatory disorders. Its well-defined mechanism of action and selectivity profile make it an essential tool for preclinical research aimed at understanding ROCK2-mediated disease mechanisms and for validating ROCK2 as a therapeutic target.

Properties

IUPAC Name

N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-16(14-7-4-10-24-14)20-18-19-13-8-9-21(11-15(13)25-18)17(23)12-5-2-1-3-6-12/h1-2,4,7,10,12H,3,5-6,8-9,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGZCOUPDOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Position 5 Substituent Position 2 Substituent Molecular Weight* Key Features
Target Compound Cyclohex-3-enecarbonyl Thiophene-2-carboxamide ~420–440 (est.) Conformational rigidity; moderate lipophilicity
Compound 2-Ethoxyphenylamino-acetyl Thiophene-3-carboxamide Not reported Ethoxy group may enhance metabolic stability; thiophene-3 orientation alters H-bonding
Compound 3-Chloro-4-fluorophenylsulfonyl Acetamide 389.844 Electron-withdrawing sulfonyl group; chloro/fluoro substituents increase lipophilicity

*Estimated for target compound based on structural analogs.

  • The 3-chloro-4-fluorophenylsulfonyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance target affinity but reduce solubility . The 2-ethoxyphenylamino-acetyl substituent in may improve metabolic stability due to the ethoxy group’s resistance to oxidation .
  • Position 2 Variations: Thiophene-2-carboxamide (target) vs. Acetamide () is smaller than thiophene carboxamide, possibly improving membrane permeability but reducing binding specificity .

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